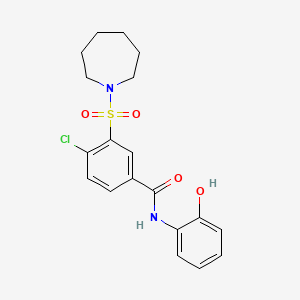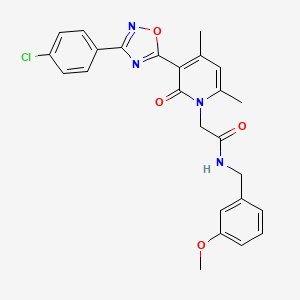
2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid
Descripción general
Descripción
“2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H4F3NO2S . It is related to thiazoles, which are an important class of five-membered heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “this compound” involves a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
A study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, closely related to 2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid, revealed their potential in biological activities including fungicidal and antivirus effects. These compounds showed promising results in controlling fungi and viruses (Fengyun et al., 2015).
Preparation and Fluorination Techniques
Research on the preparation of trifluoromethylated thiazoles and isothiazoles, using precursor carboxylic acids and sulfur tetrafluoride, demonstrates the compound's role in novel thiazole and isothiazole synthesis (Nickson, 1991).
Synthetic Process in Fungicide Production
The compound plays a crucial role in the synthesis of novel fungicides, specifically in the process of creating thifuzamide, a potent fungicide (An-chang, 2012).
Anti-Corrosion Applications
A study highlighted the anti-corrosion potential of thiazole hydrazones, compounds structurally related to this compound, in protecting mild steel in acidic environments (Chaitra et al., 2016).
Antimicrobial Activity
Thiazole-containing amino acids and peptides, similar to this compound, demonstrated moderate antibacterial and antifungal activities against various pathogens (Stanchev et al., 1999).
Occurrence in Biological Material
2-Acetylthiazole-4-carboxylic acid, structurally akin to the compound , was found to be widely distributed in various organisms, indicating a potential role as a previously undescribed coenzyme (White, 1990).
Fluorescent Material Preparation
Research on the preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine involved the synthesis of furylthiazole carboxylic acid esters, indicating potential applications in photoluminescence (Tanaka et al., 2015).
Mecanismo De Acción
Target of Action
A compound with a similar structure, 4-(2,2,2-trifluoroethyl)-l-phenylalanine, is known to target the tyrosine–trna ligase in humans . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule.
Mode of Action
Compounds with trifluoroethyl groups are known to exhibit stronger acidic character compared to their non-fluorinated counterparts due to the electronegativity of the trifluoromethyl group . This property could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
It’s worth noting that trifluoroethyl-containing compounds have been used in the synthesis of various cyclic h-phosphonates and hetero-substituted dialkyl h-phosphonates . These compounds are known to play roles in a variety of biochemical processes.
Pharmacokinetics
For instance, trifluoroethanol, a compound with a trifluoroethyl group, is known to be a profound respiratory depressant .
Action Environment
It’s known that trifluoroethyl-containing compounds are generally stable and resistant to decomposition in the presence of strong bases .
Propiedades
IUPAC Name |
2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)1-4-10-3(2-13-4)5(11)12/h2H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICGJUGOJVDBRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1179338-11-4 | |
| Record name | 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

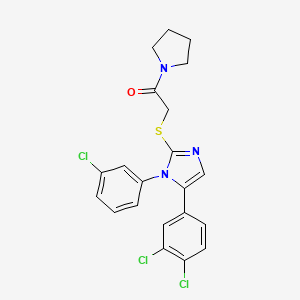
![(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2412188.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-mesitylpropanamide](/img/structure/B2412189.png)
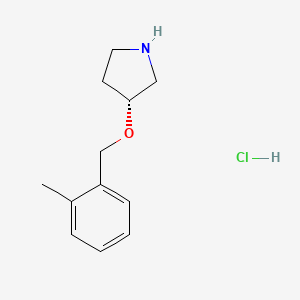
![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)
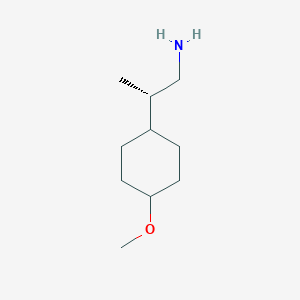


![3-(3,5-dimethylisoxazol-4-yl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2412200.png)

